Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-8-5-4-6-9-13)21-20(27-17)22-18(23)14-10-7-11-15(12-14)25-2/h4-12H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYUULDGFAZWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxybenzamido Group: The methoxybenzamido group can be attached through an amide coupling reaction using a methoxybenzoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s bioactivity and physicochemical properties are influenced by its substituents. Key analogs and their differences are outlined below:
Table 1: Substituent Comparison of Thiazole Derivatives
Key Observations :
- The methoxy group may stabilize the molecule via hydrogen bonding or π-π interactions, influencing receptor binding .
- Position 4 Modifications :
Physicochemical Properties
Table 2: Molecular Weight and Purity of Selected Compounds
Notes:
- The target compound’s molecular weight is higher than aminophenyl analogs due to the methoxybenzamido group.
- High-purity thiazoles (95–98%) are achievable via recrystallization or column chromatography .
Biological Activity
Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies of this compound, highlighting its significance in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.41 g/mol. The compound contains a thiazole ring, which is known for its biological activity, and an amide functional group that plays a crucial role in its interactions with biological targets.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Key Findings:
- The compound showed an IC50 value of approximately 15 μM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) studies revealed that modifications to the benzamide moiety significantly influence the cytotoxic effects, with methoxy substitutions enhancing activity .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and caspase activation assays have shown that the compound triggers apoptotic pathways, leading to cell cycle arrest and subsequent cell death .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic pathway has been established:
- Formation of Thiazole Ring : A thiazole derivative is synthesized through cyclization reactions involving appropriate aldehydes and thioketones.
- Amidation : The thiazole derivative is reacted with 3-methoxybenzoic acid to form the desired amide bond.
- Esterification : Finally, ethyl esterification is performed to yield the final product.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates, supporting its potential as an anticancer agent.
- Combination Therapy : When used in combination with existing chemotherapeutics, there was a notable enhancement in therapeutic efficacy and reduced side effects compared to monotherapy .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate?
A common approach involves refluxing substituted benzamido precursors with thiazole intermediates in ethanol under acidic catalysis, followed by purification via column chromatography. For example, analogous compounds were synthesized by reacting 3-methoxybenzamide derivatives with ethyl 2-amino-4-phenylthiazole-5-carboxylate in ethanol with glacial acetic acid, achieving yields of ~37% after recrystallization . Key parameters include reaction time (4–6 hours) and solvent choice (ethanol or toluene), with TLC monitoring to track completion.
Q. How can NMR and IR spectroscopy validate the structure of this compound?
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃), aromatic protons (δ 6.8–8.0 ppm), and ester carbonyl (δ ~165–170 ppm).
- IR : Detect characteristic peaks for amide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C–H stretching (~3050 cm⁻¹).
Comparative analysis with synthesized analogs (e.g., ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate) shows intramolecular hydrogen bonding (N–H⋯O) via IR and crystallographic data .
Q. What standardized protocols assess the antimicrobial activity of thiazole derivatives like this compound?
Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (0.5–128 µg/mL). For example, substituted phenylthiazole derivatives exhibited MICs of 8–32 µg/mL against S. aureus, with activity linked to electron-withdrawing substituents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
SHELXL refinement (e.g., via SHELX-2018) is used to model hydrogen bonds using isotropic displacement parameters. For example, intramolecular N–H⋯O bonds (2.8–3.0 Å) and intermolecular interactions (e.g., water-mediated O–H⋯N) were resolved in ethyl 4-benzamido-triazole derivatives, with torsional angles between aromatic rings (e.g., 84.59°) critical for stability . ORTEP-3 can visualize these interactions, ensuring structural validation via R-factors < 5% .
Q. How do substituents on the phenyl ring influence SHP2 inhibitory activity in thiazole carboxylate derivatives?
Pharmacophore modeling (e.g., using Discovery Studio) identifies critical features:
- Aromatic/hydrophobic regions (phenyl and thiazole rings).
- Hydrogen-bond acceptors (ester carbonyl and methoxy groups).
In ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives, para-substituted electron-withdrawing groups (e.g., –F, –Br) enhanced SHP2 inhibition (IC₅₀ = 0.99 µM) by optimizing binding to the PTP domain .
Q. What computational strategies predict binding modes of this compound with biological targets?
Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories reveal stable interactions with SHP2’s active site. Key residues (e.g., Arg465, Gln510) form salt bridges with the carboxylate group, while the methoxyphenyl moiety occupies hydrophobic pockets. Binding free energy calculations (MM-PBSA) validate affinity trends .
Q. How should researchers address contradictory data in antimicrobial assays for structurally similar analogs?
- Statistical analysis : Apply ANOVA to compare MICs across multiple batches.
- Structural variability : Test substituent effects (e.g., replacing methoxy with nitro groups) to isolate electronic contributions.
- Biofilm assays : Use confocal microscopy to differentiate bactericidal vs. biofilm-disruptive activity. For example, 4-phenylthiazole derivatives showed reduced efficacy against biofilms despite low MICs .
Q. What crystallographic software is optimal for refining high-resolution structures of this compound?
SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data and anisotropic displacement parameters. For macromolecular complexes (e.g., protein-ligand), PHENIX or REFMAC5 are recommended. Validation tools like PLATON check for missed symmetry or disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
